molecular formula C10H8N4O3S2 B2557390 N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 393566-99-9

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No. B2557390
CAS RN: 393566-99-9
M. Wt: 296.32
InChI Key: JAWZIZYFPSFOJP-UHFFFAOYSA-N
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Description

“N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide” is a chemical compound with the molecular formula C5H7N3OS2 . It has an average mass of 189.259 Da and a monoisotopic mass of 189.003052 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The compound also contains a nitrobenzamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 46.2±0.4 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its polar surface area is 108 Å2, and its molar volume is 133.7±5.0 cm3 .

Scientific Research Applications

Antiparasitic Activities

Thiadiazole derivatives have been highlighted for their potential in combating parasitic infections such as leishmaniasis and malaria, prevalent in tropical and subtropical regions. The quest for novel antiparasitic drugs is driven by the emergence of drug-resistant strains, posing challenges to current therapeutic strategies. Specifically, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives exhibit promising antileishmanial activity with relatively low toxicity, making them potential candidates for further drug development (Tahghighi & Babalouei, 2017).

Broad Pharmacological Activities

Research into 1,3,4-thiadiazole and its derivatives has unveiled a wide spectrum of pharmacological potentials, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This versatility is attributed to the toxophoric N2C2S moiety present in these compounds, indicating their significant role in the development of new therapeutic agents (Mishra et al., 2015).

Environmental Applications

Apart from their medicinal applications, certain thiadiazole derivatives have been studied for their environmental implications. For instance, mesotrione, a thiadiazole-related herbicide, demonstrates effective weed control in maize cultures with a favorable environmental and toxicological profile. It undergoes rapid microbial degradation in soil, minimizing the risk of groundwater contamination and ensuring compliance with environmental standards (Carles et al., 2017).

properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S2/c1-18-10-13-12-9(19-10)11-8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWZIZYFPSFOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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